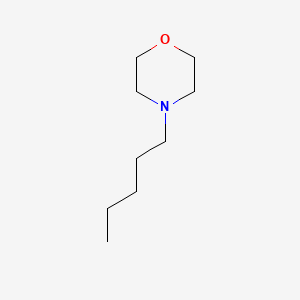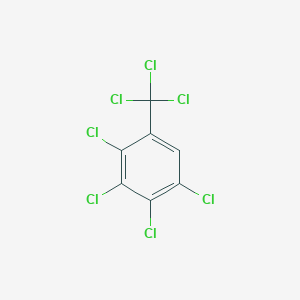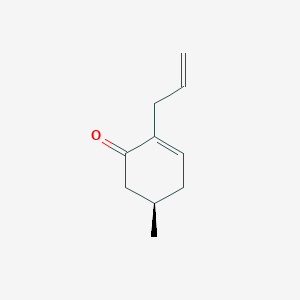
(R)-2-allyl-5-methylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-allyl-5-methylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes an allyl group and a methyl group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-allyl-5-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the allylation of 5-methylcyclohex-2-en-1-one using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-2-allyl-5-methylcyclohex-2-en-1-one may involve more efficient and scalable methods, such as catalytic processes. These methods often utilize transition metal catalysts to facilitate the allylation reaction, ensuring higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-allyl-5-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-allyl-5-methylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development.
Biology
The compound’s reactivity makes it a valuable tool in biological studies, particularly in the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine
In medicine, derivatives of ®-2-allyl-5-methylcyclohex-2-en-1-one are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, making them candidates for pharmaceutical research.
Industry
Industrially, ®-2-allyl-5-methylcyclohex-2-en-1-one is used in the production of specialty chemicals and materials. Its applications range from the manufacture of fragrances to the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-allyl-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-allylcyclohexanone
- 5-methylcyclohex-2-en-1-one
- 2-allyl-5-methylcyclohexanone
Uniqueness
®-2-allyl-5-methylcyclohex-2-en-1-one is unique due to the presence of both an allyl group and a methyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(5R)-5-methyl-2-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-4-9-6-5-8(2)7-10(9)11/h3,6,8H,1,4-5,7H2,2H3/t8-/m1/s1 |
Clé InChI |
LTUVMHNABMMFBR-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H]1CC=C(C(=O)C1)CC=C |
SMILES canonique |
CC1CC=C(C(=O)C1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


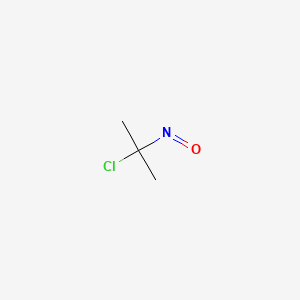
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
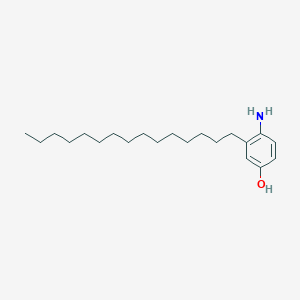
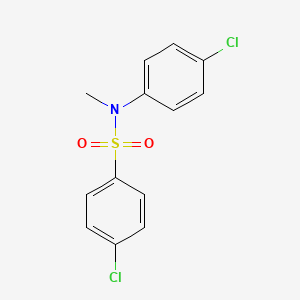


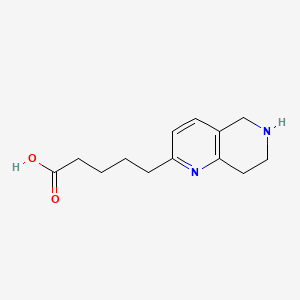
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
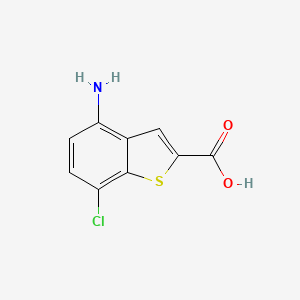
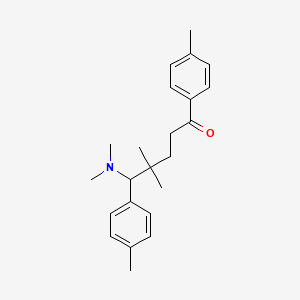
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
